5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Hydrogen‑bond donor drug‑likeness physicochemical profiling

This sulfonamide building block features a rigid 2-thia-5-azabicyclo[2.2.1]heptane core and a para-pyrazolyl-phenylsulfonyl substituent. Its chirally defined, pre-organized architecture enforces conformational constraint and a unique hydrogen-bond donor/acceptor map, absent in flexible monocyclic analogs. With a LogP of ~2.5, it sits in the oral-drug-like range. Ideal for fragment-based screening, kinase hinge-binding, and SAR programs. Not for human/veterinary use.

Molecular Formula C14H15N3O2S2
Molecular Weight 321.41
CAS No. 2034292-66-3
Cat. No. B2799855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS2034292-66-3
Molecular FormulaC14H15N3O2S2
Molecular Weight321.41
Structural Identifiers
SMILESC1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
InChIInChI=1S/C14H15N3O2S2/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2
InChIKeyCQUNXQGGXURECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane – Chemical Identity, Core Scaffold, and Procurement Baseline


5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034292-66-3) is a synthetic sulfonamide building block that combines a rigid 2‑thia‑5‑azabicyclo[2.2.1]heptane core with a para‑pyrazolyl‑phenylsulfonyl substituent. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41 g/mol . Vendor technical datasheets report a typical purity of 95% and confirm that the compound is supplied exclusively for research use, not for human or veterinary applications . The bicyclic scaffold incorporates both sulfur and nitrogen heteroatoms, which imparts a distinct conformational constraint and hydrogen‑bonding potential compared to monocyclic sulfonamide analogs.

Why 5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane Cannot Be Simply Replaced by In‑Class Analogs


The 2‑thia‑5‑azabicyclo[2.2.1]heptane core enforces a rigid, chirally defined architecture that is absent in flexible monocyclic sulfonamides . The para‑pyrazolylphenyl moiety provides a specific hydrogen‑bond donor/acceptor map (one N–H donor, multiple acceptors) that differs fundamentally from analogs bearing bromophenyl [1], naphthyl , or pyrrolidine [2] groups. Even subtle modifications, such as moving the pyrazole attachment from the para‑ to meta‑position or replacing it with 1‑methylpyrazole, can drastically alter the compound’s lipophilicity, solubility, and target‑binding profile. Consequently, direct substitution within a screening library, SAR program, or synthetic route without quantitative validation is chemically unjustified.

Measurable Differentiation of 5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane Versus Its Closest Structural Analogs


Hydrogen‑Bond Donor Capability: Pyrazole N–H vs. Pyrrolidine and Bromophenyl Analogs

5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane possesses one hydrogen‑bond donor (the pyrazole N–H), whereas the structurally related pyrrolidine‑sulfonyl analog (CAS 2034292-50-5) and the 4‑bromophenyl analog (CAS 1998030-01-5) both lack any hydrogen‑bond donor functionality [1]. This single‑donor feature can improve aqueous solubility and enable specific H‑bond interactions with target proteins that are impossible for the zero‑donor comparators.

Hydrogen‑bond donor drug‑likeness physicochemical profiling

Predicted Lipophilicity (LogP) Distinction from Bromophenyl and Naphthyl Analogs

Computational estimates place the LogP of the target compound at approximately 2.5 (PubChem‑style XLogP3 prediction), whereas the 4‑bromophenyl analog (1998030-01-5) is predicted to have a LogP around 3.5 and the naphthyl analog approximately 4.0 . The lower lipophilicity of the pyrazole‑containing compound translates to higher aqueous solubility and potentially superior in vitro ADME behavior.

Lipophilicity permeability solubility

Topological Polar Surface Area (tPSA) Advantage Over Naphthyl and Bromophenyl Analogs

The target compound exhibits a calculated tPSA of approximately 99 Ų (due to the sulfonamide and pyrazole nitrogens), whereas the naphthyl analog (tPSA ≈ 62 Ų) and the bromophenyl analog (tPSA ≈ 62 Ų) are considerably less polar . This elevated tPSA positions the compound favorably for projects where central‑nervous‑system penetration must be limited or where solubility is a primary concern.

Polar surface area blood‑brain barrier oral bioavailability

Optimal Application Scenarios for 5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane Driven by Its Unique Properties


Fragment‑Based Lead Discovery Requiring a Rigid Bicyclic Sulfonamide Warhead

The 2‑thia‑5‑azabicyclo[2.2.1]heptane core provides a pre‑organized, low‑molecular‑weight scaffold that can occupy shallow binding pockets. The pyrazolyl‑phenylsulfonyl extension adds a hydrogen‑bond donor that can anchor the fragment in the hinge region of kinases. When the screening library requires donors that monocyclic sulfonamides lack, this compound offers a measurable advantage .

Combinatorial Library Diversification with Controlled Lipophilicity

With an estimated LogP of ~2.5, this building block sits in the oral‑drug‑like range and is more polar than many commercial sulfonyl bicyclics. Researchers constructing compound arrays targeted at intracellular or highly soluble space can use this entity to maintain favorable LogP while introducing a unique hydrogen‑bond donor pattern .

Negative Control for Assays Probing Sulfonamide‑Dependent Activity

Because the compound has no reported biological activity at concentrations ≤10 µM in public databases, it can serve as an inert control in screens where sulfonamide‑containing actives are being profiled. Its structural similarity to active sulfonamide probes ensures that any observed signal is target‑specific rather than general sulfonamide reactivity .

Quote Request

Request a Quote for 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.